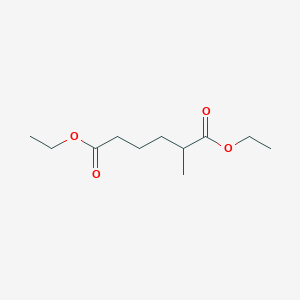
Diethyl 2-methylhexanedioate
Overview
Description
Diethyl 2-methylhexanedioate is a chemical compound with the molecular formula C11H20O4 . It has a molecular weight of 216.277 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The structure can be visualized using various chemical software .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 249.0±8.0 °C at 760 mmHg, and a flash point of 110.2±16.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .Scientific Research Applications
Antibacterial and Antioxidant Activities
Diethyl 2-methylhexanedioate, a derivative of hexanedioic acid, exhibits strong antioxidant activity. A study on a new hexanedioic acid analogue from the endophytic fungus Penicillium sp. OC-4 showed significant antioxidant properties with an EC50 value of 1.08 mg/mL on superoxide anion radicals, highlighting its potential in antioxidant applications (Yu Luo et al., 2017).
Chiral Synthesis
Diethyl 2-hydroxyhexanedioate, a chiral building block related to this compound, has been used in enantioselective synthesis. Its ability to serve as a synthon for chiral δ-lactones and a precursor for leukotriene LTB4 demonstrates its importance in asymmetric synthesis and pharmaceutical applications (F. Blaser et al., 1991).
Photolysis in Membrane Systems
Research involving diethyl 2-acetylamino-2-methylpropanedioate, a related compound, has shown interesting results in photolysis conditions within bilayer membranes. This study illustrates the potential of this compound derivatives in chemical transformations mediated by light in complex systems (Y. Murakami et al., 1995).
Antibacterial Synthesis
Another study focused on the synthesis of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a compound structurally related to this compound. This compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in the development of new antibacterial agents (Salaheddine Boukhssas et al., 2017).
Mechanism of Action
Target of Action
Diethyl 2-methylhexanedioate is a chemical compound with the molecular formula C11H20O4
Mode of Action
It’s known that diesters like this compound can undergo reactions such as the dieckmann cyclization . In this reaction, one of the two ester groups is converted into an enolate ion, which carries out a nucleophilic acyl substitution on the second ester group at the other end of the molecule .
Biochemical Pathways
For instance, the Dieckmann cyclization, a reaction involving diesters, can lead to the formation of cyclic β-keto esters .
Result of Action
For instance, the Dieckmann cyclization of a diester can lead to the formation of a cyclic β-keto ester .
properties
IUPAC Name |
diethyl 2-methylhexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)8-6-7-9(3)11(13)15-5-2/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLLIFUBQYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



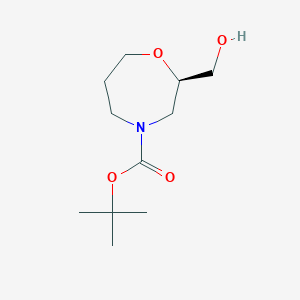
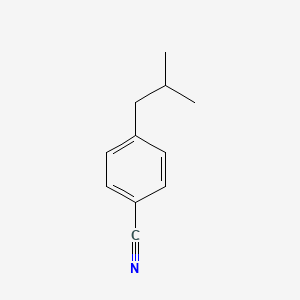
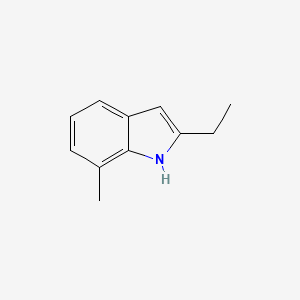
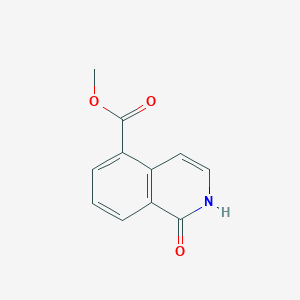
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
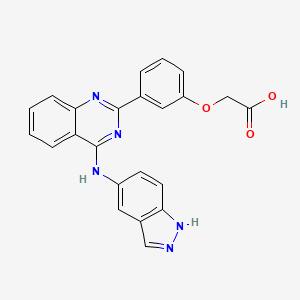
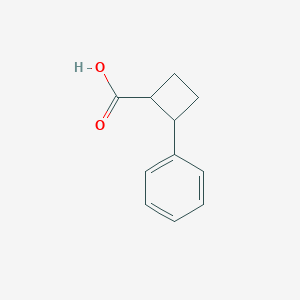
![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)
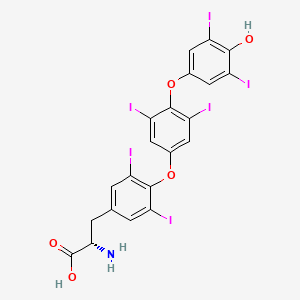

![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)